molecular formula C45H74O18 B238148 Anemarsaponin BIII CAS No. 139051-27-7

Anemarsaponin BIII

Cat. No. B238148
CAS RN: 139051-27-7
M. Wt: 903.1 g/mol
InChI Key: ROHLIYKWVMBBFX-DWGYQJTISA-N
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Description

Anemarsaponin BIII is a major bioactive steroid saponin . It is isolated from the rhizomes of Anemarrhena asphodeloides, a plant species used in traditional Chinese medicine .


Synthesis Analysis

This compound is naturally synthesized in the rhizomes of Anemarrhena asphodeloides . The isolation process involves the use of UV, NMR, and MS data for structural establishment .


Molecular Structure Analysis

The molecular structure of this compound has been established through UV and NMR as well as MS data . The molecular formula is C45H74O18 .


Chemical Reactions Analysis

This compound has been evaluated for its interaction with various CYP450 enzymes. It has been found to inhibit the activity of CYP3A4, 2D6, and 2E1 with human liver microsomes .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 903.1 . It is a powder in physical form . .

Scientific Research Applications

  • Cytochrome P450 Enzyme Inhibition :

    • Anemarsaponin BII, a closely related compound to Anemarsaponin BIII, demonstrated significant inhibitory effects on the activity of cytochrome P450 enzymes CYP3A4, 2D6, and 2E1, which could indicate potential drug-drug interactions (Wang et al., 2020).
  • Pharmacokinetics and Herbal Formulation Compatibility :

    • Research exploring the pharmacokinetics of this compound in rat plasma after oral administration of Baihe Zhimu Tang, a traditional Chinese medicine, and Zhimu extract, indicated significant differences in pharmacokinetic parameters, suggesting that formula compatibility can significantly influence these parameters (Li et al., 2015).
  • Anti-inflammatory Effects :

    • Anemarsaponin B, closely related to BIII, was found to exert anti-inflammatory effects in LPS-induced RAW 264.7 macrophages, mediated through the negative regulation of the nuclear factor-kappaB and p38 pathways (Kim et al., 2009).
  • Pharmacokinetic Profile Alteration :

    • A study on Anemarrhena asphodeloides non-steroidal saponin components revealed they could alter the pharmacokinetic profile of steroidal saponins like this compound in rats, suggesting interactions between different fractions of the same plant extract (Tang et al., 2015).
  • In Vivo Pharmacokinetics and Tissue Distribution :

    • Research examining the pharmacokinetics and tissue distribution of this compound after oral administration in rats provides insights into its absorption, body residence time, and elimination, suggesting widespread tissue distribution (Ji et al., 2019).
  • Drug Interaction Potential :

    • This compound's interaction with other compounds, such as nobiletin, was studied to understand its influence on pharmacological activity and potential mechanism during co-administration (Zhang et al., 2021).

Future Directions

Anemarsaponin BIII has shown potential in various areas of research due to its bioactive properties. It has anti-inflammatory, anti-platelet aggregation, and anti-depressive effects . Future research could focus on further exploring these properties and their potential applications in medicine.

properties

IUPAC Name

2-[4-[16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHLIYKWVMBBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H74O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

903.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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